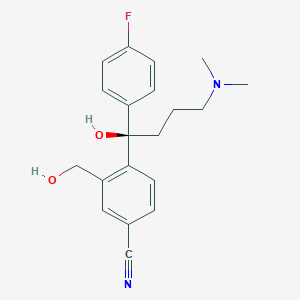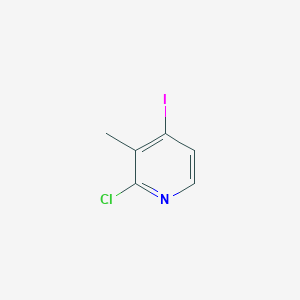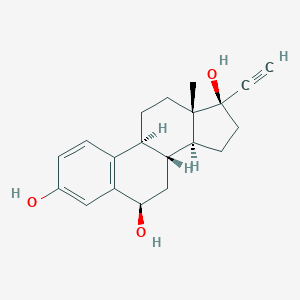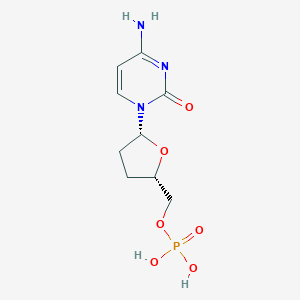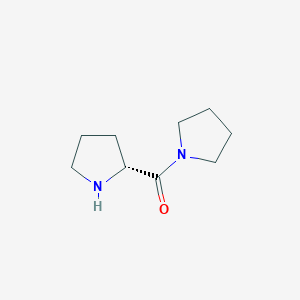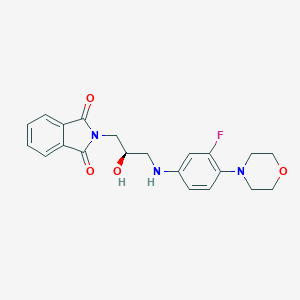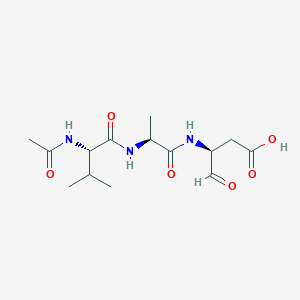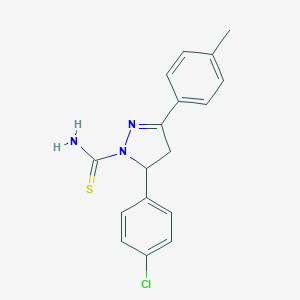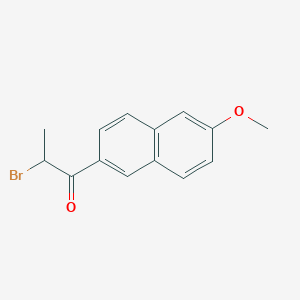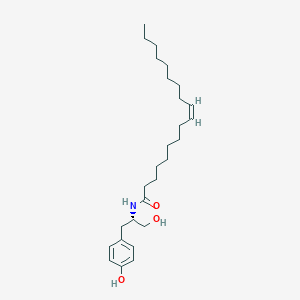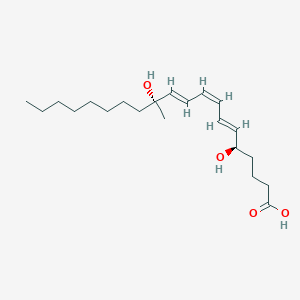
12-Methylleukotriene B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methylleukotriene B3 (12-MLTB3) is a bioactive lipid mediator that belongs to the leukotriene family. It is a potent inflammatory mediator that is involved in various physiological and pathological processes. 12-MLTB3 is synthesized by the action of 5-lipoxygenase on arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes.
Mecanismo De Acción
12-Methylleukotriene B3 exerts its biological effects by binding to specific receptors on target cells. It primarily binds to the CysLT1 receptor, which is a G protein-coupled receptor. The activation of the CysLT1 receptor leads to the activation of various intracellular signaling pathways, resulting in the release of pro-inflammatory cytokines, chemokines, and other mediators.
Efectos Bioquímicos Y Fisiológicos
12-Methylleukotriene B3 has been shown to induce various biochemical and physiological effects in target cells. It is a potent bronchoconstrictor and is implicated in the pathogenesis of asthma. It also induces smooth muscle contraction, vascular permeability, and mucus secretion. In addition, it is involved in the regulation of immune cell function and the modulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 12-Methylleukotriene B3 in lab experiments has several advantages and limitations. One advantage is its potency and specificity in inducing inflammatory responses, which makes it a useful tool for studying the mechanisms of inflammation. However, its instability and short half-life limit its use in in vivo experiments, and the lack of specific inhibitors for 12-Methylleukotriene B3 receptors hinders the study of its downstream signaling pathways.
Direcciones Futuras
Future research on 12-Methylleukotriene B3 should focus on the development of specific inhibitors for its receptors and downstream signaling pathways. This would enable the study of its role in various diseases and facilitate the development of novel therapeutic targets. In addition, the use of advanced imaging techniques and genetic manipulation tools could provide further insights into its biological functions and mechanisms of action.
Métodos De Síntesis
The synthesis of 12-Methylleukotriene B3 involves the enzymatic conversion of arachidonic acid by the enzyme 5-lipoxygenase. Arachidonic acid is first oxidized to form 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-lipoxygenase. 5-HETE is then further oxidized to form 12-Methylleukotriene B3.
Aplicaciones Científicas De Investigación
12-Methylleukotriene B3 has been extensively studied in scientific research due to its potent inflammatory properties. It has been shown to play a role in various physiological and pathological processes such as asthma, allergic rhinitis, and inflammatory bowel disease. It is also implicated in the pathogenesis of cardiovascular diseases and cancer.
Propiedades
Número CAS |
148504-32-9 |
|---|---|
Nombre del producto |
12-Methylleukotriene B3 |
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(5R,6E,8Z,10E,12R)-5,12-dihydroxy-12-methylicosa-6,8,10-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-8-11-17-21(2,25)18-12-9-7-10-14-19(22)15-13-16-20(23)24/h7,9-10,12,14,18-19,22,25H,3-6,8,11,13,15-17H2,1-2H3,(H,23,24)/b9-7-,14-10+,18-12+/t19-,21+/m0/s1 |
Clave InChI |
QGNHHEMELCDLOF-SPBBVZBHSA-N |
SMILES isomérico |
CCCCCCCC[C@](C)(/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |
SMILES |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
SMILES canónico |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
Sinónimos |
12-Me-LTB3 12-methylleukotriene B3 12-methylleukotriene B3, (12S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



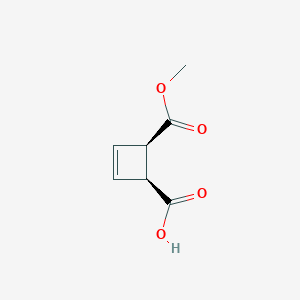
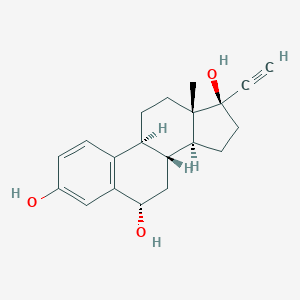
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)
